(4-iodo-1H-pyrazol-1-yl)acetaldehyde

Cross-coupling Suzuki-Miyaura Sonogashira

Select (4-iodo-1H-pyrazol-1-yl)acetaldehyde for your cross-coupling workflows: the 4-iodo substituent delivers significantly higher reactivity in Pd-catalyzed Suzuki and Sonogashira reactions versus bromo or chloro analogs, enabling milder conditions and superior yields in complex molecular assembly. The acetaldehyde handle at N1 supports reductive amination, Grignard additions, and redox chemistry for rapid SAR library expansion around the pyrazole core—a validated strategy in kinase inhibitor and Crizotinib-class intermediate synthesis. Do not substitute with less reactive halo analogs and risk synthetic failure. Procure with confidence for pharmaceutical R&D and hit-to-lead campaigns.

Molecular Formula C5H5IN2O
Molecular Weight 236.01 g/mol
CAS No. 1172074-04-2
Cat. No. B1327035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-iodo-1H-pyrazol-1-yl)acetaldehyde
CAS1172074-04-2
Molecular FormulaC5H5IN2O
Molecular Weight236.01 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CC=O)I
InChIInChI=1S/C5H5IN2O/c6-5-3-7-8(4-5)1-2-9/h2-4H,1H2
InChIKeyWICKMWAZJVJLRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1172074-04-2 | (4-Iodo-1H-pyrazol-1-yl)acetaldehyde – Halogenated Heterocyclic Aldehyde Building Block for Pharmaceutical Synthesis


(4-Iodo-1H-pyrazol-1-yl)acetaldehyde (CAS 1172074-04-2), also known as 2-(4-iodopyrazol-1-yl)acetaldehyde, is a heterocyclic small molecule with the molecular formula C₅H₅IN₂O and a molecular weight of 236.01 g/mol . It consists of a pyrazole ring with an iodine atom at the 4-position and an acetaldehyde group attached to the nitrogen atom. This combination of a reactive aldehyde handle and a halogen amenable to cross-coupling confers its utility as a versatile intermediate in medicinal chemistry . Commercial availability from multiple global vendors supports its use in pharmaceutical R&D and quality control applications . It is strictly intended for research and development purposes only .

Why Generic Substitution Fails for 1172074-04-2: Critical Role of Iodine in Cross-Coupling Reactivity and Aldehyde in Molecular Elaboration


While several 4-halo-1H-pyrazol-1-yl acetaldehyde analogs exist, they are not interchangeable in synthetic routes that rely on cross-coupling chemistry [1]. The iodine atom in (4-iodo-1H-pyrazol-1-yl)acetaldehyde is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to its bromo and chloro analogs . This higher reactivity enables milder reaction conditions and potentially higher yields when constructing complex molecular architectures . Substituting a less reactive halo analog may lead to reaction failure or necessitate harsher conditions, compromising overall synthetic efficiency . The following sections detail the specific, quantifiable differentiators that support this selection rationale.

Quantitative Differentiation: Comparative Evidence for Selecting (4-Iodo-1H-pyrazol-1-yl)acetaldehyde (1172074-04-2)


Cross-Coupling Reactivity Advantage: Iodo vs. Bromo vs. Chloro Analogs

The 4-iodo substituent on the pyrazole ring provides a distinct reactivity advantage over its bromo and chloro analogs in palladium-catalyzed cross-coupling reactions. While direct comparative kinetic data for the acetaldehyde derivative is not published, the relative reactivity of aryl/heteroaryl halides is well-established: C-I > C-Br > C-Cl [1]. This difference is critical for enabling efficient Suzuki-Miyaura and Sonogashira couplings under milder conditions. The iodine atom's superior leaving group ability allows for faster oxidative addition with Pd(0) catalysts . In contrast, the corresponding (4-bromo-1H-pyrazol-1-yl)acetaldehyde [2] and (4-chloro-1H-pyrazol-1-yl)acetaldehyde would require harsher conditions, potentially reducing yield and increasing side reactions.

Cross-coupling Suzuki-Miyaura Sonogashira Heterocyclic Chemistry

Physical Property Differentiation: Molecular Weight and LogP Comparison

The presence of the iodine atom significantly alters the compound's physicochemical properties compared to its non-halogenated and less halogenated analogs. (4-Iodo-1H-pyrazol-1-yl)acetaldehyde has a molecular weight of 236.01 g/mol and a computed XLogP3-AA of 0.8 [1]. The bromo analog, (4-bromo-1H-pyrazol-1-yl)acetaldehyde, has a lower molecular weight of 189.01 g/mol and an XLogP3-AA of 0.6 [2]. The non-halogenated parent, 2-(1H-pyrazol-1-yl)acetaldehyde, has a molecular weight of 110.11 g/mol . These differences in lipophilicity and size can impact compound solubility, membrane permeability, and protein binding in biological systems, making the iodo derivative potentially more suitable for specific target interactions .

Physicochemical properties ADME Lipophilicity Drug Design

Aldehyde Reactivity as a Functional Handle for Molecular Elaboration

The acetaldehyde group attached to the pyrazole nitrogen provides a reactive handle for further synthetic elaboration, distinguishing it from similar pyrazole derivatives lacking this functionality. The aldehyde can undergo a variety of transformations, including oxidation to the carboxylic acid, reduction to the alcohol, and nucleophilic addition (e.g., Grignard, hydride reduction) . This is in contrast to compounds like 4-iodo-1H-pyrazole (MW: 193.97 g/mol) which lack this reactive site . The aldehyde's electrophilicity allows for the introduction of diverse functionalities, making this compound a versatile scaffold for generating chemical libraries . Its utility as a building block is further supported by its classification as a 'versatile small molecule scaffold' by commercial suppliers .

Aldehyde chemistry Reductive amination Oxidation Synthetic building block

Key Application Scenarios: Procuring (4-Iodo-1H-pyrazol-1-yl)acetaldehyde (1172074-04-2) for R&D


Medicinal Chemistry: Synthesis of Kinase Inhibitor Building Blocks

Due to the presence of the reactive 4-iodo substituent, this compound serves as an ideal starting material for synthesizing more complex pyrazole-containing scaffolds, particularly those intended as kinase inhibitors [1]. The iodine atom enables facile cross-coupling to introduce diverse aryl or heteroaryl groups at the pyrazole 4-position, a common motif in ATP-competitive kinase inhibitors . This application is directly supported by the compound's commercial availability and its documented use in pharmaceutical research [2].

Chemical Biology: Generation of Functionalized Pyrazole Libraries via Aldehyde Chemistry

The acetaldehyde group is a versatile handle for generating libraries of compounds for biological screening [1]. Researchers can employ reductive amination, Grignard additions, or oxidation/reduction sequences to rapidly diversify the molecular structure at the N1 position of the pyrazole . This allows for efficient exploration of structure-activity relationships (SAR) around the pyrazole core, a crucial step in hit-to-lead campaigns [2].

Process Chemistry: Scalable Synthesis of Advanced Intermediates like Crizotinib Precursors

The broader 4-iodo-1H-pyrazol-1-yl motif is critical in the kilogram-scale synthesis of advanced pharmaceutical intermediates, such as 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate for the FDA-approved cancer drug Crizotinib [1]. The robust synthetic routes developed for these related intermediates, achieving an overall yield of 67.2% from 4-chloropyridine hydrochloride , demonstrate the scalability and industrial relevance of this chemical family [2]. This precedent supports the use of (4-iodo-1H-pyrazol-1-yl)acetaldehyde as a valuable building block in process chemistry applications.

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